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Compound of Interest

5-(Dimethylamino)-2-
Compound Name:
hydroxybenzoic acid

Cat. No.: B8739343

Get Quote

Executive Summary

5-(Dimethylamino)-2-hydroxybenzoic acid (CAS 40909-34-0) exhibits a dichotomous
solubility profile characteristic of zwitterionic amino-salicylates. It demonstrates high solubility in
dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation (>20
mg/mL), while showing limited, pH-dependent solubility in water (<1 mg/mL at neutral pH).

Successful handling requires understanding the zwitterionic lattice energy that impedes
aqueous dissolution and the dipolar aprotic disruption that facilitates solvation in DMSO. This
guide provides the mechanistic basis for these properties and validated protocols for stock
preparation to prevent "compound crash” (precipitation) during biological assays.

Physicochemical Characterization

To predict solubility behavior, we must analyze the functional groups and their ionization states.
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Property Value (Estimated/Analog*) Implication for Solubility

) Small molecule; kinetics of
Molecular Weight ~181.19 g/mol _ _ ,
dissolution should be rapid.

Moderately lipophilic. Higher

than 5-aminosalicylic acid (1.
LogP (Octanol/Water) ~2.1 [1][2][3]2) due to methyl

groups. Indicates poor

aqueous solubility.[4]

Deprotonated (
pKa (Carboxyl) ~25-3.0
) at neutral pH.

Partially protonated (

pKa (Aniline N) ~5.0-5.6 ) at acidic pH; neutral at

physiological pH.

Protonated (
pKa (Phenol) ~13.0
) at physiological pH.

The molecule exists largely as

a mono-anion or neutral
Dominant Species (pH 7) Anionic/Neutral Equilibrium species, reducing aqueous

solubility compared to fully

ionized salts.

*Values based on structural analogs (Mesalamine, N,N-dimethylaniline) and computed
descriptors.

Mechanistic Insight: The Zwitterion Trap

In water at pH ~4-6 (near its isoelectric point), the molecule adopts a zwitterionic character
(internal salt form between the amine and carboxyl). This creates a strong crystal lattice energy
driven by intermolecular ionic bonds. Water molecules, despite being polar, struggle to disrupt
this lattice without pH adjustment.
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In contrast, DMSO acts as a Lewis base with a high dipole moment. It effectively solvates the

polarizable aromatic system and disrupts the hydrogen bonding network of the crystal lattice

without relying on ionization, leading to high solubility.

Solubility Profile: Water vs. DMSO[6]
Comparative Data Table

Solubility Limit Solvation .
Solvent . Stability
(25°C) Mechanism
Hydrophobic effect

Water (pH 7.0)

Low (<1 mg/mL)

dominates; high lattice
energy inhibits

dissolution.

Stable, but prone to
microbial growth if
non-sterile.

Water (pH < 2)

High (> 10 mg/mL)

Protonation of amine (

) breaks lattice; forms

soluble cation.

Acid-catalyzed
hydrolysis risk over

time.

Water (pH > 8)

High (> 10 mg/mL)

Deprotonation of
carboxyl/phenol forms

soluble anion.

Oxidation risk
(quinone formation) at
high pH.

DMSO

Dipolar aprotic

interaction; disruption

Hygroscopic; absorbs

water which can

High (> 50 mg/mL) of
trigger precipitation.
-stacking.
Moderate (~5-10 o ) Good for intermediate
Ethanol Amphiphilic solvation.

mg/mL)

dilutions.

Visualization: Solvation Equilibrium

The following diagram illustrates the competing forces determining solubility in different

environments.
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Caption: Equilibrium states showing the high barrier to aqueous dissolution at neutral pH
versus the effective solvation in acidic media or DMSO.

Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
(DMSO)

Objective: Create a stable, high-concentration stock for downstream applications.
e Calculate Mass: For 10 mL of 100 mM stock:

e Weighing: Weigh ~181.2 mg of 5-(dimethylamino)-2-hydroxybenzoic acid powder into a
sterile, amber glass vial (light sensitive).

¢ Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture,
>99.9%).

o Note: Avoid "wet" DMSO; water content >0.1% can reduce solubility and stability.

» Dissolution: Vortex vigorously for 30-60 seconds. The powder should dissolve rapidly to form
a clear, slightly off-white to yellowish solution.

o Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

o Storage: Aliquot into small volumes (e.g., 50 uL) to avoid freeze-thaw cycles. Store at -20°C.
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Protocol B: Aqueous Dilution & "Crash" Prevention

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) for biological assays without
precipitation.

The Risk: Direct addition of high-concentration DMSO stock to PBS can cause local
supersaturation and immediate precipitation (the "crash"), which may not re-dissolve.

Step-by-Step Workflow:

 Intermediate Dilution (Optional but Recommended): Dilute the 100 mM DMSO stock 1:10 in
pure Ethanol or DMSO to create a 10 mM working solution. This reduces the viscosity shock.

» Rapid Dispersion:
o Place the aqueous buffer (PBS/Media) on a magnetic stirrer or vortex.
o Slowly inject the stock solution sub-surface into the swirling buffer.
o Do not drop the stock on top of the static buffer surface.

e Limit Final DMSO Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to
avoid solvent toxicity in cells, unless controls prove otherwise.

» Visual Check: Inspect for turbidity immediately. If cloudy, the compound has crashed.

o Remedy: Adjust pH. If the assay permits, raise pH to 7.4-8.0 or lower to <4.0 to ionize the
compound.

Protocol C: Saturation Solubility Determination (Shake-
Flask)

Objective: Empirically determine the exact solubility limit in a specific buffer.

o Excess Addition: Add excess solid compound (~10 mg) to 1 mL of the target solvent (Water,
PBS, or DMSO).

o Equilibration: Shake at 25°C for 24 hours (orbital shaker).
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o Filtration: Filter the suspension through a 0.22 um PVDF syringe filter (low binding) to
remove undissolved solids.

o Critical: Pre-saturate the filter with a small amount of solution to prevent drug loss to the
membrane.

e Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV
(Detection ~254 nm or 300 nm). Compare peak area against a standard curve prepared in
DMSO.

Implications for Drug Development
Formulation Strategy

For in vivo delivery, simple aqueous solutions are likely unviable due to low solubility at

physiological pH.

o Recommendation: Use salt forms (Sodium or Hydrochloride salts) to improve aqueous
solubility.

o Alternative: Use excipients like cyclodextrins (HP-3-CD) or cosolvents (PEG400/Water
20:80) to maintain solubility.

Assay Validity

Researchers often assume that if a compound dissolves in the DMSO stock, it remains
dissolved in the assay media.

e Warning: 5-(dimethylamino)-2-hydroxybenzoic acid may precipitate as invisible micro-
crystals upon dilution into neutral media, leading to false negatives (compound not available
to target) or false positives (crystals causing physical cell damage or light scattering
artifacts).

o Control: Always run a "media only" solubility check (Protocol C) at the highest test
concentration.

Stability
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o Oxidation: Amino-salicylates are prone to oxidation (browning) in solution. Keep DMSO
stocks under inert gas (Argon/Nitrogen) and protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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